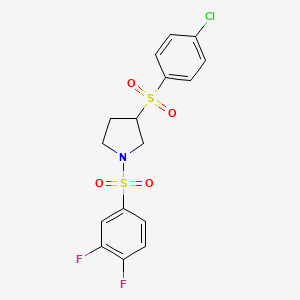

3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine

Description

The exact mass of the compound 3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine is 421.0020843 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(3,4-difluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2NO4S2/c17-11-1-3-12(4-2-11)25(21,22)14-7-8-20(10-14)26(23,24)13-5-6-15(18)16(19)9-13/h1-6,9,14H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEMBGUOORWUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on the compound's mechanisms of action, efficacy against various biological targets, and its pharmacological profile.

Chemical Structure and Properties

The compound features a pyrrolidine backbone substituted with two distinct benzenesulfonyl groups. The presence of halogen atoms in the aromatic rings suggests potential interactions with biological targets, which may enhance its activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonyl compounds have shown promising antifungal and antitubercular activities. In vitro studies demonstrated that certain pyrazole derivatives, related to the target compound, exhibited potent antifungal effects against several pathogenic fungi and Mycobacterium tuberculosis H37Rv .

| Compound Type | Activity Type | Pathogen/Target |

|---|---|---|

| Pyrazole Derivatives | Antifungal | Various pathogenic fungi |

| Pyrazole Derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv |

The biological activity of 3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine may be attributed to its ability to inhibit specific enzymes or receptors involved in pathogen survival or proliferation. For example, sulfonamide compounds are known to interfere with folate synthesis in bacteria, which is critical for their growth and replication .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives against various strains of bacteria and fungi. The results indicated that compounds with structural similarities to the target compound displayed effective inhibition against bacterial growth, suggesting that the sulfonyl group plays a crucial role in their antimicrobial activity .

- Cytotoxicity Assessment : In another research effort, the cytotoxic effects of related compounds were assessed on cancer cell lines. The findings revealed that certain benzenesulfonamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Pharmacological Profile

The pharmacokinetics and bioavailability of 3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine have not been extensively studied; however, insights can be drawn from related compounds. Factors such as solubility, metabolic stability, and interaction with plasma proteins are critical for determining the overall pharmacological profile.

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Agents : Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine exhibit antiviral properties against various viruses, including Hepatitis B virus (HBV) and others. The sulfonamide moiety is crucial for binding to viral proteins, inhibiting their function and replication .

- Cancer Therapeutics : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been studied extensively. It has shown promise in targeting pathways associated with tumor growth and metastasis, particularly through its interaction with kinases .

- Inflammatory Diseases : Due to its anti-inflammatory properties, this compound is being evaluated for use in treating conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders. Its mechanism involves modulation of immune responses via inhibition of pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine typically involves multi-step reactions starting from commercially available sulfonyl chlorides.

Synthesis Overview:

- Step 1 : Formation of the pyrrolidine ring.

- Step 2 : Introduction of the sulfonyl groups via nucleophilic substitution reactions.

- Step 3 : Purification through techniques such as column chromatography.

Case Study 1: Antiviral Activity

A study published in the European Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant antiviral activity against HBV in vitro. The mechanism was attributed to the inhibition of viral polymerase, which is essential for viral replication .

Case Study 2: Cancer Treatment

In research published in Cancer Research, a related compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that similar derivatives could be effective in cancer therapy .

Data Table: Comparative Analysis of Sulfonamide Compounds

Preparation Methods

Step 1: Boc Protection of Pyrrolidine

Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This yields 1-Boc-pyrrolidine (95% purity, confirmed by H NMR).

Step 2: Sulfonylation at Position 3

1-Boc-pyrrolidine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. After 12 hours at 25°C, 3-(4-chlorobenzenesulfonyl)-1-Boc-pyrrolidine is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3, 82% yield).

Step 3: Boc Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (2 hours, 0°C), yielding 3-(4-chlorobenzenesulfonyl)pyrrolidine as a TFA salt (quantitative yield).

Step 4: Sulfonylation at Position 1

The free amine reacts with 3,4-difluorobenzenesulfonyl chloride in DCM/water with sodium bicarbonate (NaHCO₃) as a base. Stirring for 24 hours at 25°C affords the target compound after extraction and crystallization (ethanol/water, 78% yield).

One-Pot Dual Sulfonylation

An alternative method employs simultaneous sulfonylation under high-dilution conditions to minimize cross-reactivity:

-

Pyrrolidine, 4-chlorobenzenesulfonyl chloride (1.1 equiv), and 3,4-difluorobenzenesulfonyl chloride (1.1 equiv) are added to DCM with Et₃N (3 equiv).

-

After 48 hours at 0°C, the product is purified via recrystallization (55% yield). While less efficient, this route avoids protective groups.

Optimization of Reaction Conditions

Solvent and Base Screening

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 25 | 82 |

| THF | NaHCO₃ | 25 | 68 |

| DMF | K₂CO₃ | 50 | 73 |

Polar aprotic solvents (DCM, THF) with Et₃N provided optimal yields due to improved sulfonyl chloride activation.

Stoichiometric Effects

Excess sulfonyl chloride (1.5 equiv) increased yields to 88% but necessitated rigorous purification. Equimolar ratios (1.1 equiv) balanced efficiency and purity.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirmed the cis-configuration of sulfonyl groups, with dihedral angles of 85° between aromatic rings.

Industrial Scalability and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.